4-Bromo-2-(tert-butyl)-1-isopropoxybenzene
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Overview
Description
4-Bromo-2-(tert-butyl)-1-isopropoxybenzene is an organic compound characterized by the presence of a bromine atom, a tert-butyl group, and an isopropoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(tert-butyl)-1-isopropoxybenzene typically involves the bromination of 2-(tert-butyl)-1-isopropoxybenzene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(tert-butyl)-1-isopropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a phenoxide ion can yield 4-phenoxy-2-(tert-butyl)-1-isopropoxybenzene.
Scientific Research Applications
4-Bromo-2-(tert-butyl)-1-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biological pathways and interactions.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-(tert-butyl)-1-isopropoxybenzene involves its interaction with specific molecular targets. The bromine atom and the tert-butyl group can influence the reactivity and binding affinity of the compound. The isopropoxy group can also play a role in modulating the compound’s solubility and stability. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropane: Similar in structure but lacks the isopropoxy group.
4-Bromo-2-(tert-butyl)pyridine: Contains a pyridine ring instead of a benzene ring.
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine: Features an oxazole ring fused to a pyridine ring.
Uniqueness
4-Bromo-2-(tert-butyl)-1-isopropoxybenzene is unique due to the presence of both the isopropoxy and tert-butyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H19BrO |
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Molecular Weight |
271.19 g/mol |
IUPAC Name |
4-bromo-2-tert-butyl-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H19BrO/c1-9(2)15-12-7-6-10(14)8-11(12)13(3,4)5/h6-9H,1-5H3 |
InChI Key |
AUQSCPSGMYWUQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(C)(C)C |
Origin of Product |
United States |
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